molecular formula C7H13NO3 B13089795 methyl (2Z)-2-hydroxyiminohexanoate

methyl (2Z)-2-hydroxyiminohexanoate

Cat. No.: B13089795
M. Wt: 159.18 g/mol
InChI Key: LTNYXUPEOVHKFY-VURMDHGXSA-N
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Description

Methyl (2Z)-2-hydroxyiminohexanoate is an organic compound with the molecular formula C7H13NO3. It is a derivative of hexanoic acid, featuring a hydroxyimino group at the second carbon position and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-hydroxyiminohexanoate typically involves the reaction of hexanoic acid with hydroxylamine to form the corresponding oxime, followed by esterification with methanol. The reaction conditions often include the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The overall reaction can be summarized as follows:

    Formation of Oxime: [ \text{Hexanoic acid} + \text{Hydroxylamine} \rightarrow \text{Hexanoic acid oxime} ]

    Esterification: [ \text{Hexanoic acid oxime} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-hydroxyiminohexanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction of the hydroxyimino group can yield amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Amides or different esters.

Scientific Research Applications

Methyl (2Z)-2-hydroxyiminohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oximes and esters.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-hydroxyiminohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or other proteins. The ester group can undergo hydrolysis, releasing the active oxime moiety, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-2-hydroxyiminohexanoate: An isomer with the same molecular formula but different geometric configuration.

    Hexanoic acid oxime: The precursor in the synthesis of methyl (2Z)-2-hydroxyiminohexanoate.

    Methyl hexanoate: Lacks the hydroxyimino group, making it less reactive in certain chemical reactions.

Uniqueness

This compound is unique due to its combination of a hydroxyimino group and an ester group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic organic chemistry and related fields.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl (2Z)-2-hydroxyiminohexanoate

InChI

InChI=1S/C7H13NO3/c1-3-4-5-6(8-10)7(9)11-2/h10H,3-5H2,1-2H3/b8-6-

InChI Key

LTNYXUPEOVHKFY-VURMDHGXSA-N

Isomeric SMILES

CCCC/C(=N/O)/C(=O)OC

Canonical SMILES

CCCCC(=NO)C(=O)OC

Origin of Product

United States

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